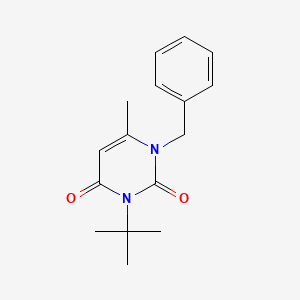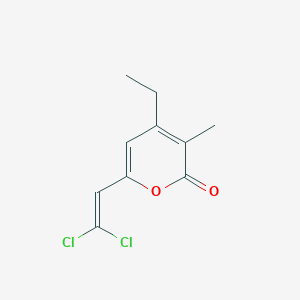
N-(4-fluorophenyl)-2-(mesityloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-2-(mesityloxy)acetamide involves multi-step chemical reactions starting from primary compounds. For instance, novel acetamides can be synthesized using cyanophenol derivatives as primary compounds. These processes often involve reactions such as nitration, alkylation, and reductive carbonylation, demonstrating the complex pathways required to achieve specific functional group introductions and structural modifications (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and NMR spectroscopy, provide detailed insights into the geometry, bonding patterns, and electronic structures of related compounds. For example, studies have described the crystal structures of synthesized acetamides, revealing hydrogen bonding patterns and molecular conformations (Xiangjun Qian et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to a variety of products depending on the reactants and conditions used. For instance, the reductive carbonylation of nitrobenzene has been shown to selectively produce N-(4-hydroxyphenyl)acetamide, highlighting the potential for selective synthesis strategies in creating desired acetamide derivatives (A. Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. Studies often employ techniques like X-ray crystallography to determine the precise structural details that influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of these compounds in various applications. For example, the synthesis and evaluation of fluorine-substituted compounds explore their potential as ligands for receptors, indicating the importance of specific functional groups in determining chemical behavior and interaction capabilities (Ming-Rong Zhang et al., 2005).
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drugs, showcases a fundamental chemical reaction that could be relevant to the synthesis or modification of N-(4-fluorophenyl)-2-(mesityloxy)acetamide. The use of immobilized lipase as a catalyst for this process highlights the potential for enzymatic approaches in the synthesis or functionalization of similar compounds, offering a route for the development of new pharmaceuticals or chemical intermediates (Magadum & Yadav, 2018).
Bioactive Metabolite Formation
The conversion of acetaminophen to N-arachidonoylphenolamine (AM404) via fatty acid amide hydrolase-dependent arachidonic acid conjugation illustrates the metabolic pathways that can transform simple acetamide derivatives into bioactive molecules. This suggests that N-(4-fluorophenyl)-2-(mesityloxy)acetamide could undergo similar metabolic transformations, leading to the formation of novel bioactive compounds with potential therapeutic applications (Högestätt et al., 2005).
Photoreactivity in Drug Metabolism
The photoreactivity of flutamide, a compound structurally related to N-(4-fluorophenyl)-2-(mesityloxy)acetamide, underscores the importance of understanding the photochemical properties of pharmaceutical compounds. This knowledge is crucial for predicting the behavior of N-(4-fluorophenyl)-2-(mesityloxy)acetamide under light exposure, which can influence its stability, efficacy, and safety profile (Watanabe et al., 2015).
Photocatalytic Degradation Studies
The investigation of photocatalytic degradation of acetaminophen using TiO2 nanoparticles provides insights into the environmental impact and degradation pathways of acetamide derivatives. Such studies can inform the design of N-(4-fluorophenyl)-2-(mesityloxy)acetamide to minimize its environmental footprint and understand its behavior in various ecosystems (Jallouli et al., 2017).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRPDIVFANWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)